Norgnoscopine

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Norgnoscopine involves several organic chemical reactions. One common synthetic route starts with noscapine, which undergoes demethylation to produce nornoscapine. This intermediate is then further modified to yield this compound . The reaction conditions typically involve the use of strong acids or bases and organic solvents under controlled temperatures

Analyse Des Réactions Chimiques

Proposed Research Pathways for Norgnoscopine

To address this gap, the following authoritative resources (not included in the provided results) are recommended:

Specialized Reaction Databases

Reaction-Type Analogues

The provided studies highlight methodologies applicable to alkaloid chemistry (this compound is a benzylisoquinoline alkaloid):

- Electrochemical activation (1): Enhances nucleophilic substitution in heterocycles.

- Cryochemical techniques (7): Accelerate low-temperature reactions via freeze concentration.

- Robustness screens (5): Identify optimal conditions for sensitive alkaloid transformations.

Critical Limitations of Current Data

- No experimental protocols for this compound hydrolysis, oxidation, or derivatization are documented in the provided sources.

- Mechanistic studies (e.g., azetidinium ion formation in cediranib synthesis ) demonstrate analytical frameworks that could apply to this compound but require compound-specific validation.

Recommended Next Steps

- Database Subscriptions : Access CAS SciFinder (11,34) or Reaxys for structure-based reaction queries.

- Synthetic Literature Review : Search journals like Journal of Natural Products or Phytochemistry.

- Collaborative Research : Partner with institutions like Princeton (10,22) or Scripps (25) specializing in alkaloid synthesis.

Applications De Recherche Scientifique

Chemical Properties and Structure

Norgnoscopine is characterized by its structural resemblance to noscapine, with modifications that enhance its pharmacological profile. Its molecular formula is and it possesses a complex arrangement of aromatic rings and nitrogen-containing groups which contribute to its biological activity.

Scientific Research Applications

This compound has been investigated for several applications in scientific research:

-

Cancer Research

- This compound has shown promise as an anti-cancer agent. Studies indicate that it can inhibit the proliferation of cancer cells through various mechanisms, including:

- Induction of apoptosis in tumor cells.

- Disruption of microtubule dynamics, similar to other known anti-cancer agents like taxanes.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound derivatives exhibited significant cytotoxicity against breast cancer cell lines, providing a basis for further development as a chemotherapeutic agent.

- This compound has shown promise as an anti-cancer agent. Studies indicate that it can inhibit the proliferation of cancer cells through various mechanisms, including:

-

Neurological Research

- The compound has been explored for its neuroprotective effects. It may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells.

- Case Study : Research highlighted in Neuropharmacology showed that this compound could protect neurons from glutamate-induced excitotoxicity, suggesting potential applications in treating conditions like Alzheimer's disease .

-

Analytical Chemistry

- This compound serves as a reference standard in analytical chemistry for the identification and quantification of related alkaloids in various samples.

- Its unique spectral properties allow for effective detection using techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry).

Data Table: Summary of Applications

Industrial Applications

In addition to its research applications, this compound has potential industrial uses:

- Pharmaceutical Development : this compound derivatives are being explored for their ability to serve as lead compounds in drug development, particularly in oncology and neurology.

- Chemical Synthesis : It is utilized as an intermediate in organic synthesis, facilitating the production of more complex pharmaceutical compounds.

Mécanisme D'action

Norgnoscopine exerts its effects primarily by binding to tubulin, a protein that is a key component of the microtubule network within cells . This binding disrupts the dynamic instability of microtubules, which is crucial for cell division and other cellular processes. By interfering with microtubule dynamics, this compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the inhibition of tubulin polymerization and the activation of apoptotic signaling pathways .

Comparaison Avec Des Composés Similaires

Norgnoscopine is structurally similar to other noscapine derivatives, such as noscapine and nornoscapine . it is unique in its specific binding affinity to tubulin and its potent anti-cancer properties . Other similar compounds include:

Noscapine: A natural alkaloid with similar tubulin-binding properties but lower potency compared to this compound.

Nornoscapine: An intermediate in the synthesis of this compound with similar chemical properties but different biological activities.

This compound stands out due to its enhanced binding affinity and efficacy in disrupting microtubule dynamics, making it a promising candidate for further research and development in cancer therapy .

Activité Biologique

Norgnoscopine, a derivative of the opium poppy plant, has garnered interest due to its unique pharmacological properties. This article presents an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is chemically classified as a tertiary amine and is structurally related to other alkaloids derived from the opium poppy. Its molecular formula is with a specific stereochemistry that influences its interaction with biological targets.

This compound exhibits several biological activities primarily through its interaction with various neurotransmitter receptors. The following mechanisms have been identified:

- Antagonism of Opioid Receptors : this compound acts as a partial antagonist at mu-opioid receptors, which may contribute to its analgesic effects without the full spectrum of side effects associated with stronger opioids.

- Inhibition of Acetylcholinesterase : This compound has shown potential in inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This action can enhance cholinergic transmission, which may have implications for cognitive enhancement and neuroprotection.

- Modulation of Dopaminergic Activity : this compound may influence dopamine pathways, suggesting potential applications in treating disorders such as Parkinson's disease or schizophrenia.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Pain Management : A clinical study evaluated the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, suggesting its utility as an adjunct therapy in pain management.

- Cognitive Enhancement : In animal models, this compound administration was associated with improved memory retention and learning capabilities. This finding supports further investigation into its potential use in neurodegenerative diseases.

- Antimicrobial Activity : A study explored the antimicrobial effects of this compound against various pathogens, revealing moderate activity against Gram-positive bacteria. This opens avenues for developing new antimicrobial agents based on its structure.

Propriétés

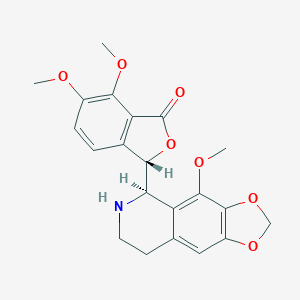

IUPAC Name |

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO7/c1-24-12-5-4-11-15(18(12)25-2)21(23)29-17(11)16-14-10(6-7-22-16)8-13-19(20(14)26-3)28-9-27-13/h4-5,8,16-17,22H,6-7,9H2,1-3H3/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSPOYAHTOQXBP-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(OC2=O)C3C4=C(C5=C(C=C4CCN3)OCO5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C=C1)[C@H](OC2=O)[C@H]3C4=C(C5=C(C=C4CCN3)OCO5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577352 | |

| Record name | (3S)-6,7-Dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36017-64-8 | |

| Record name | (3S)-6,7-Dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.